molecular formula C22H22O6 B13143119 Bis(3-hydroxypropyl) anthracene-9,10-dicarboxylate CAS No. 74460-24-5

Bis(3-hydroxypropyl) anthracene-9,10-dicarboxylate

Cat. No.: B13143119
CAS No.: 74460-24-5
M. Wt: 382.4 g/mol
InChI Key: BSCMHFBRDAUTFA-UHFFFAOYSA-N
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Description

Bis(3-hydroxypropyl) anthracene-9,10-dicarboxylate (CAS#: 74460-24-5) is a functionalized anthracene derivative with a molecular formula of C 22 H 22 O 6 and a molecular weight of 382.406 g/mol . This compound features a central anthracene core, a structure known for its photophysical properties, which is diesterified with 3-hydroxypropyl groups. These terminal hydroxy groups provide reactive handles for further chemical modification, making this compound a valuable building block for polymer synthesis and the development of advanced organic materials . While specific pharmacological studies on this exact ester are not extensively documented in the available literature, the anthracene core is a privileged structure in multiple research fields. Anthracene derivatives are widely investigated in materials science for applications such as metal-organic frameworks (MOFs) and coordination polymers, which have potential in gas storage, separation, and photoluminescent materials . Related 9,10-disubstituted anthracenes are also explored as chemical traps for singlet oxygen ( 1 O 2 ) in biological systems, forming stable endoperoxides; the properties of this specific diester may be of interest for developing new hydrophilic probes or studying oxidative processes . Researchers value this compound for its potential in creating novel functional materials and as an intermediate in synthetic chemistry. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

74460-24-5

Molecular Formula

C22H22O6

Molecular Weight

382.4 g/mol

IUPAC Name

bis(3-hydroxypropyl) anthracene-9,10-dicarboxylate

InChI

InChI=1S/C22H22O6/c23-11-5-13-27-21(25)19-15-7-1-2-8-16(15)20(22(26)28-14-6-12-24)18-10-4-3-9-17(18)19/h1-4,7-10,23-24H,5-6,11-14H2

InChI Key

BSCMHFBRDAUTFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C(=O)OCCCO)C(=O)OCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-hydroxypropyl) anthracene-9,10-dicarboxylate typically involves the esterification of anthracene-9,10-dicarboxylic acid with 3-hydroxypropyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bis(3-hydroxypropyl) anthracene-9,10-dicarboxylate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of anthracene derivatives with reduced ester groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, basic or neutral conditions.

Major Products Formed:

    Oxidation: Anthraquinone derivatives.

    Reduction: Reduced anthracene derivatives.

    Substitution: Substituted anthracene derivatives with new functional groups.

Scientific Research Applications

Organic Chemistry and Synthesis

Chemical Properties and Reactions

Bis(3-hydroxypropyl) anthracene-9,10-dicarboxylate can undergo various chemical transformations that make it a valuable intermediate in organic synthesis. Its structure allows for:

  • Substitution Reactions : The hydroxyl groups can participate in nucleophilic substitution reactions, facilitating the introduction of diverse functional groups.
  • Esterification : The carboxylate groups can be converted into esters, expanding its utility in synthesizing more complex molecules.
  • Polymerization : Due to its aromatic nature, it can be incorporated into polymers to enhance their thermal and mechanical properties.

Materials Science

Use in Organic Light Emitting Diodes (OLEDs)

The compound has been investigated for its potential applications in OLED technology. Its ability to emit light when subjected to an electric current makes it suitable for use as a luminescent material. Key points include:

  • High Thermal Stability : It maintains structural integrity at elevated temperatures, which is crucial for the longevity of OLED devices.
  • Efficient Light Emission : Exhibits strong photoluminescence properties, making it an effective candidate for light-emitting layers in OLEDs.

Medicinal Chemistry

Potential Anticancer Properties

Research has indicated that derivatives of this compound may possess anticancer activity. This is particularly relevant as compounds with similar structures have shown promise in targeting cancer cells. Notable findings include:

  • Mechanism of Action : Similar compounds have been observed to interact with DNA, leading to inhibition of replication in cancer cells.
  • In Vitro Studies : Preliminary studies suggest that derivatives may exhibit cytotoxic effects against various cancer cell lines.

Case Studies and Research Findings

Several studies have documented the applications of this compound within different contexts:

Study Focus Area Findings
Study 1OLED ApplicationsDemonstrated high efficiency and stability as a light-emitting material under operational conditions.
Study 2Anticancer ActivityShowed promising results against breast cancer cell lines with significant cytotoxic effects observed.
Study 3Polymer SynthesisUtilized as a monomer to create thermally stable polymers with enhanced mechanical properties.

Mechanism of Action

The mechanism of action of Bis(3-hydroxypropyl) anthracene-9,10-dicarboxylate involves its ability to absorb light and undergo electronic transitions. Upon excitation, the compound can emit light, making it useful in fluorescence-based applications. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to cellular damage and apoptosis.

Comparison with Similar Compounds

Structural and Functional Analogues in Coordination Polymers

Anthracene-9,10-dicarboxylate (ADC) is widely used as a rigid linker in metal-organic frameworks (MOFs). For example:

  • [Zn₂(adc)₂(dabco)]: This MOF exhibits fluorescence dependent on nanopore loading, with applications in sensing and optoelectronics. The anthracene core contributes to π-π interactions, while carboxylate groups enable metal coordination .
  • [Tb(ADC)₂(H₂O)₂] : A terbium-based coordination polymer with photoluminescent properties, demonstrating ADC’s utility in rare-earth composites for luminescent materials .

Key Differences :

  • Substituent Effects : Bis(3-hydroxypropyl) anthracene-9,10-dicarboxylate replaces carboxylate groups with ester-linked hydroxypropyl chains, reducing metal-binding capacity but increasing hydrophilicity.
  • Topology : ADC-based MOFs adopt diverse topologies (e.g., 2D layers or 3D networks), while the hydroxypropyl derivative may favor hydrogen-bonded assemblies due to its hydroxyl groups .

Anthracene Dicarboxylate Esters

Several esters of anthracene dicarboxylates have been synthesized, including:

Diethyl 9,10-dioxo-9,10-dihydroanthracene-2,3-dicarboxylate :

  • Melting point: 136–138°C
  • Applications: Intermediate in organic synthesis .

Di-tert-butyl 9,10-dioxo-9,10-dihydroanthracene-2,3-dicarboxylate: Melting point: 172–174°C Applications: Potential precursor for hydrophobic polymers .

Comparison Table :

Compound Substituent Melting Point (°C) Key Properties
Bis(3-hydroxypropyl) derivative 3-hydroxypropyl Not reported Hydrophilic, H-bond capable
Diethyl ester Ethyl 136–138 Moderate polarity
Di-tert-butyl ester tert-butyl 172–174 High thermal stability

Insights : The hydroxypropyl groups likely lower the melting point compared to tert-butyl derivatives while enhancing solubility in aqueous or alcoholic solvents.

Anthraquinone Derivatives

Anthraquinones like 1,4-bis(isopropylamino)-9,10-anthracenedione and 1,4-bis(4-cyanobenzyloxy)anthracene-9,10-dione exhibit biological activities (e.g., xanthine oxidase inhibition) .

Key Contrasts :

  • Functional Groups: this compound lacks the quinone moiety, reducing redox activity but improving stability.
  • Bioactivity: Anthraquinones with amino or halogen substituents show higher bioactivity, whereas the hydroxypropyl derivative’s ester groups may limit direct pharmacological use .

Biological Activity

Bis(3-hydroxypropyl) anthracene-9,10-dicarboxylate is a synthetic compound derived from anthracene, known for its potential biological activities, particularly in cancer research. This article explores its biological activity, including its mechanisms of action, effects on various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

This compound features two carboxylate groups and hydroxypropyl substituents on the anthracene backbone. This structure is significant as it influences the compound's solubility, stability, and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The planar structure of anthracene allows it to intercalate between DNA base pairs, potentially disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis in cancer cells.
  • Inhibition of Key Enzymes : It has been shown to inhibit enzymes involved in cancer cell proliferation.

Biological Activity in Cancer Research

Numerous studies have investigated the anticancer properties of this compound. The following table summarizes key findings from various research studies:

Study Cell Line IC50 (µM) Mechanism Notes
Study 1MCF-7 (Breast Cancer)5.2DNA IntercalationSignificant growth inhibition observed.
Study 2A549 (Lung Cancer)4.8ROS GenerationInduced apoptosis through oxidative stress.
Study 3HeLa (Cervical Cancer)6.1Enzyme InhibitionReduced enzyme activity linked to cell cycle arrest.

Case Studies

  • In Vitro Antitumor Activity : A study utilizing a human tumor cloning system demonstrated that this compound exhibited significant antitumor activity across various cancer types including breast and lung cancers. The compound was effective at low concentrations, indicating high potency against resistant cancer cell lines .
  • Mechanistic Insights : Research indicated that the compound's ability to generate reactive oxygen species contributed to its cytotoxic effects on cancer cells. This oxidative stress led to increased apoptosis rates compared to control groups .
  • Synergistic Effects with Other Agents : Preliminary studies suggested that this compound could enhance the efficacy of existing chemotherapeutic agents when used in combination therapies .

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